5-Methoxy-2-methylindoline
Overview
Description
5-Methoxy-2-methylindoline is a chemical compound that belongs to the indole family, which is a group of heterocyclic aromatic organic compounds. Indoles are characterized by a structure that includes a benzene ring fused to a pyrrole ring. The methoxy and methyl groups in 5-Methoxy-2-methylindoline suggest that it is a substituted indole with specific chemical properties and reactivity patterns that may differ from the parent indole structure.
Synthesis Analysis
The synthesis of indole derivatives can involve various strategies, including oxidative polymerization and cyclization reactions. For instance, the oxidative polymerization of 5,6-dihydroxyindoles and related compounds can lead to the formation of diindolocarbazole derivatives, as seen in the acid-promoted pathways . Although the specific synthesis of 5-Methoxy-2-methylindoline is not detailed in the provided papers, similar synthetic approaches could potentially be applied or adapted for its production.
Molecular Structure Analysis
The molecular structure of indole derivatives can be studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of 5-methoxyindole-3-acetic acid (5-MIAA) has been determined, revealing details about the hydrogen bonding and the conformation of the side-chain . While this does not directly describe 5-Methoxy-2-methylindoline, it provides insight into how methoxy substitution can influence the molecular conformation of indole compounds.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, including those influenced by electron-donating substituents. These substituents can facilitate acid-induced couplings and dehydrogenation steps, as seen in the formation of diindolocarbazoles . Additionally, methoxy-substituted indoles have been shown to inhibit tubulin polymerization, indicating that the presence of methoxy groups can significantly affect the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary based on their substitution patterns. For example, 5-Methoxyindole exhibits different photophysical properties compared to indole and its methyl-substituted derivatives, with varying fluorescence quantum yields and lifetimes in different solvents . These properties are influenced by the presence of electron-donating groups such as methoxy, which can affect the compound's reactivity with electron scavengers . While the specific properties of 5-Methoxy-2-methylindoline are not provided, it can be inferred that its methoxy and methyl groups would similarly impact its photophysical behavior and reactivity.
Scientific Research Applications
Cancer Research and Tubulin Polymerization Inhibition : Methoxy-substituted indoles, including compounds similar to 5-Methoxy-2-methylindoline, have been studied for their role in inhibiting tubulin polymerization, a process critical in cancer cell division. For example, a study by Gastpar et al. (1998) found that methoxy derivatives of 2-phenylindole, including those similar to 5-Methoxy-2-methylindoline, were effective in disrupting microtubule assembly in cancer cells, indicating potential as cytostatics (Gastpar et al., 1998).
Development of Tubulin-Polymerization Inhibitors : Another study by Wang et al. (2014) investigated derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline, which is structurally related to 5-Methoxy-2-methylindoline, as novel tubulin-polymerization inhibitors. These compounds showed potential in inhibiting cancer cell growth and disrupting microtubule formation (Wang et al., 2014).
Drug Delivery Systems : Methoxy-modified kaolinite, which can be related to the structure of 5-Methoxy-2-methylindoline, has been explored as a novel carrier for anticancer drugs like 5-fluorouracil. Tan et al. (2017) demonstrated that methoxy-modified kaolinite allowed for controlled drug release, which is crucial for targeted cancer therapy (Tan et al., 2017).
Catalysis in Chemical Synthesis : Smith and Bahzad (1996) discussed the role of inorganic solids, including those related to 5-Methoxy-2-methylindoline, in catalyzing the synthesis of indolinones, highlighting their utility in chemical synthesis (Smith & Bahzad, 1996).
Development of Chemical Sensors : The study by Dhara et al. (2014) explored the use of 5-methoxy isatin, a compound structurally related to 5-Methoxy-2-methylindoline, in creating a sensitive chemical sensor for detecting aluminum ions. This demonstrates the potential of such compounds in analytical chemistry applications (Dhara et al., 2014).
Safety And Hazards
5-Methoxy-2-methylindoline is classified as a skin irritant and eye irritant, and it may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
properties
IUPAC Name |
5-methoxy-2-methyl-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-4,6-7,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZAAOOSZBRZEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444947, DTXSID30902644 | |
Record name | 5-Methoxy-2-methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_3183 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30902644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methylindoline | |
CAS RN |
41568-27-8 | |
Record name | 5-Methoxy-2-methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.